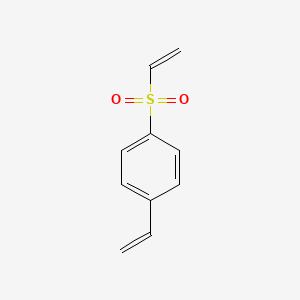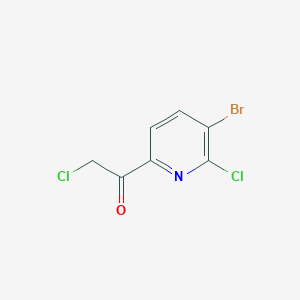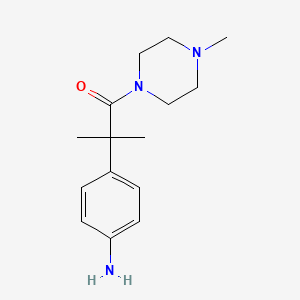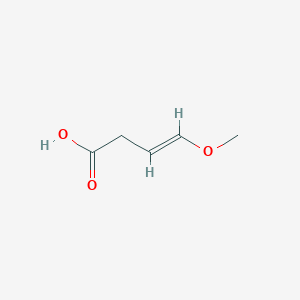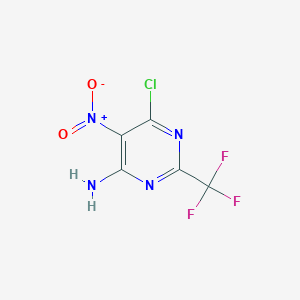![molecular formula C11H8BrNO2 B15250634 7-Bromo-5-methyl-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B15250634.png)
7-Bromo-5-methyl-[1,3]dioxolo[4,5-g]isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-5-methyl-[1,3]dioxolo[4,5-g]isoquinoline is a heterocyclic compound that belongs to the class of isoquinolines. Isoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and organic compounds . The presence of a bromine atom and a dioxolo ring in its structure makes this compound particularly interesting for chemical research and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-methyl-[1,3]dioxolo[4,5-g]isoquinoline typically involves the bromination of 5-methyl-[1,3]dioxolo[4,5-g]isoquinoline. One common method is the visible-light-induced radical bromination using N-bromosuccinimide (NBS) as the brominating agent. This reaction is initiated by a 150-W tungsten bulb, leading to the desired monobromo product in good yield .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The recovery of byproducts and solvents is also crucial in industrial settings to minimize waste and reduce costs .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Bromo-5-methyl-[1,3]dioxolo[4,5-g]isoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
N-bromosuccinimide (NBS): Used for bromination reactions.
Azobisisobutyronitrile (AIBN) and Dibenzoyl Peroxide (BPO): Common initiators for radical reactions.
Various Nucleophiles: For substitution reactions.
Major Products Formed:
Substituted Isoquinolines: Formed through nucleophilic substitution.
Oxidized or Reduced Derivatives: Depending on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
7-Bromo-5-methyl-[1,3]dioxolo[4,5-g]isoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 7-Bromo-5-methyl-[1,3]dioxolo[4,5-g]isoquinoline involves its interaction with specific molecular targets and pathways. The bromine atom and the dioxolo ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate: Another brominated isoquinoline derivative with similar chemical properties.
Noscapine: A phthalide isoquinoline alkaloid with notable biological activities.
Oxolinic Acid: A quinoline compound with antibacterial properties.
Uniqueness: 7-Bromo-5-methyl-[1,3]dioxolo[4,5-g]isoquinoline is unique due to its specific structure, which includes a bromine atom and a dioxolo ring.
Eigenschaften
Molekularformel |
C11H8BrNO2 |
|---|---|
Molekulargewicht |
266.09 g/mol |
IUPAC-Name |
7-bromo-5-methyl-[1,3]dioxolo[4,5-g]isoquinoline |
InChI |
InChI=1S/C11H8BrNO2/c1-6-8-4-10-9(14-5-15-10)2-7(8)3-11(12)13-6/h2-4H,5H2,1H3 |
InChI-Schlüssel |
FISUYSLJBMUCHR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC2=CC3=C(C=C12)OCO3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


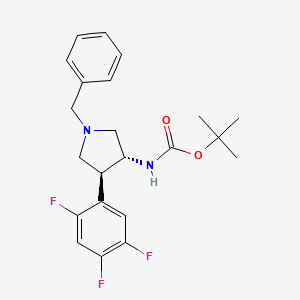
![Dibenzo[f,j]phenanthro[9,10-s]picene](/img/structure/B15250559.png)
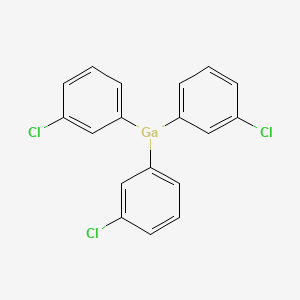
![Phenol, 4-nitro-2-[[(2,4,6-tripropoxyphenyl)methylene]amino]-](/img/structure/B15250574.png)
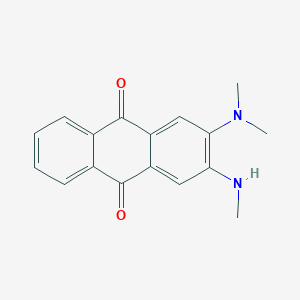
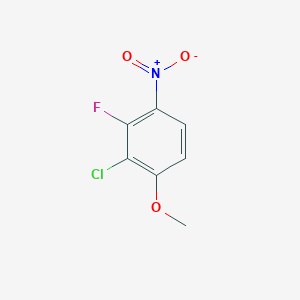
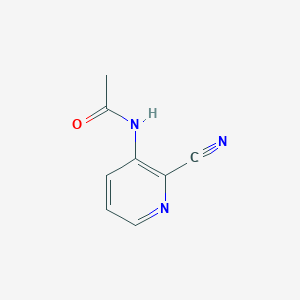
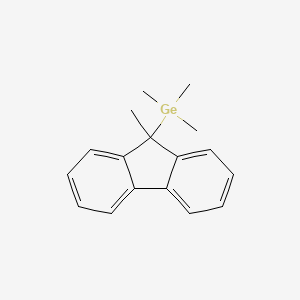
![2,2'-(Bromomethylene)bis(benzo[d]thiazole)](/img/structure/B15250618.png)
